SynB1

Blood-Brain Barrier Antibody Delivery Rabies Therapy

SynB1 is the data-driven CPP choice for BBB delivery. Unlike generic CPPs, SynB1 achieves 30-fold higher brain uptake of chemotherapeutics and 80% survival in rabies models post-symptom onset. For antibody-based CNS therapies or doxorubicin delivery, SynB1 maximizes therapeutic potential. Procure ≥95% purity for reliable, reproducible results.

Molecular Formula C89H151N37O27
Molecular Weight 2171.4 g/mol
Cat. No. B13920969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSynB1
Molecular FormulaC89H151N37O27
Molecular Weight2171.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C89H151N37O27/c1-43(2)33-56(118-70(139)52(19-11-29-105-86(95)96)114-64(135)37-109-63(134)36-110-68(137)50(90)17-9-27-103-84(91)92)74(143)121-60(40-128)78(147)120-58(35-48-23-25-49(133)26-24-48)76(145)122-59(39-127)77(146)117-54(21-13-31-107-88(99)100)72(141)115-53(20-12-30-106-87(97)98)71(140)116-55(22-14-32-108-89(101)102)73(142)119-57(34-47-15-7-6-8-16-47)75(144)123-61(41-129)79(148)126-67(46(5)132)82(151)124-62(42-130)80(149)125-66(45(4)131)81(150)111-38-65(136)113-51(18-10-28-104-85(93)94)69(138)112-44(3)83(152)153/h6-8,15-16,23-26,43-46,50-62,66-67,127-133H,9-14,17-22,27-42,90H2,1-5H3,(H,109,134)(H,110,137)(H,111,150)(H,112,138)(H,113,136)(H,114,135)(H,115,141)(H,116,140)(H,117,146)(H,118,139)(H,119,142)(H,120,147)(H,121,143)(H,122,145)(H,123,144)(H,124,151)(H,125,149)(H,126,148)(H,152,153)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)/t44-,45+,46+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-/m0/s1
InChIKeyGNJNMZGRIJXXHP-UATHOKIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SynB1: A Cell-Penetrating Peptide for Enhanced Blood-Brain Barrier and Cellular Delivery


SynB1 (CAS 1207092-86-1) is an 18-amino acid cell-penetrating peptide (CPP) with the sequence RGGRLSYSRRRFSTSTGR [1]. Derived from the protegrin family of antimicrobial peptides, SynB1 exhibits an amphipathic structure enabling efficient interaction with lipid bilayers . It facilitates the delivery of diverse molecular cargos—including antibodies, chemotherapeutics, and therapeutic peptides—across cellular membranes and, critically, the blood-brain barrier (BBB) . This capability underpins its utility in neurotherapeutic and targeted drug delivery applications.

Why Generic Cell-Penetrating Peptides Cannot Substitute for SynB1 in BBB Delivery Applications


While cell-penetrating peptides (CPPs) share a common function, their efficacy in critical applications like blood-brain barrier (BBB) penetration is not uniform. Simply selecting any CPP (e.g., TAT, Penetratin, RVG) based on general function is a high-risk strategy for research and therapeutic development. Empirical evidence demonstrates that SynB1's performance is distinct and often superior in specific, quantifiable assays of BBB penetration and functional cargo delivery [1]. Substitution with a seemingly similar CPP can lead to significantly reduced brain accumulation, lower therapeutic efficacy, and experimental failure, as shown in direct comparative studies. The selection of SynB1 over its analogs is therefore a data-driven decision based on demonstrated, quantifiable superiority in key metrics of CNS delivery.

Quantitative Differentiation of SynB1 from Competing Cell-Penetrating Peptides


SynB1 Outperforms RVG, TGN, and THR in Antibody-Mediated BBB Penetration and Survival

In a direct comparative study of peptide-antibody conjugates, SynB1 demonstrated significantly superior BBB penetration compared to three other CPPs: RVG, TGN, and THR [1]. This enhanced penetration translated into a substantial improvement in therapeutic outcome in a lethal rabies model. Mice treated with a SynB1-conjugated triple-antibody cocktail showed an 80% survival rate when administered post-symptom onset, whereas the unconjugated antibody cocktail provided only 20% or 0% survival against different viral strains [1]. This data confirms that SynB1 is not merely another BBB-penetrating peptide but provides a functional advantage that directly impacts in vivo efficacy.

Blood-Brain Barrier Antibody Delivery Rabies Therapy

SynB1 Enables 30-Fold Increase in Brain Uptake of Doxorubicin, Surpassing SynB3 in Earlier Studies

Conjugation with L-SynB1 dramatically increased the brain uptake of the chemotherapeutic doxorubicin by approximately 30-fold compared to free doxorubicin in an in situ mouse brain perfusion model [1]. This level of enhancement is on par with that achieved by the related peptide vectors L-SynB3 and D-SynB3 [1], confirming the robust BBB-crossing capability of the SynB peptide family. An earlier study using a similar in situ rat brain perfusion model demonstrated a 6-fold increase in brain uptake for doxorubicin-SynB1 and a 20-fold increase in transport into the brain parenchyma compared to free dox [2]. These studies across different models establish SynB1 as a highly effective vector for overcoming the P-glycoprotein efflux pump at the BBB.

Brain Drug Delivery Chemotherapy Doxorubicin

SynB1 Fusion Significantly Enhances Cellular Uptake of ELP Cargo

The fusion of SynB1 to an elastin-like polypeptide (ELP) cargo significantly increases cellular internalization. In a flow cytometry study, the uptake of a fluorescein-labeled SynB1-ELP1-KLAK construct was directly compared to an ELP1 control lacking the SynB1 sequence [1]. The addition of SynB1 led to a highly significant increase in cellular uptake (p<0.001) at physiological temperature (37°C) [1]. This establishes a baseline of SynB1's cell-penetrating activity when conjugated to a larger biopolymer carrier.

Drug Delivery Cell-Penetrating Peptide Elastin-Like Polypeptide

SynB1 Modulates CNS Biodistribution Differently Than TAT Following Intranasal Administration

A direct comparative study of elastin-like polypeptides (ELPs) fused with either SynB1 or TAT demonstrated that both CPPs significantly alter CNS biodistribution following intranasal (IN) administration compared to ELP alone [1]. Specifically, the fusion of SynB1 or TAT decreased total CNS accumulation following IN delivery [1]. This finding is critical as it shows that CPP conjugation does not universally enhance brain delivery via all routes; rather, the outcome is CPP- and route-specific. The data indicate that for intravenous administration, SynB1 conjugation led to a statistically significant increase in brain levels compared to controls (p < 0.05) [2], highlighting the importance of matching the CPP to the intended administration route.

Intranasal Delivery CNS Targeting Biodistribution

SynB1-ELP-p50i Demonstrates Consistent In Vivo Tolerability in Stroke Model

In a study of middle cerebral artery occlusion (MCAO) in male spontaneously hypertensive rats (SHRs), treatment with SynB1-ELP-p50i did not significantly alter body weight compared to saline-treated controls, and was associated with no observed effects of toxicity or peripheral organ dysfunction [1]. While survival was decreased in all MCAO groups compared to sham controls, there was no difference in survival between the SynB1-ELP-p50i treated and saline-treated MCAO groups, indicating the treatment did not exacerbate mortality [1]. This supports the safety profile of the SynB1-ELP carrier system in a therapeutically relevant disease model.

Ischemic Stroke In Vivo Toxicology ELP Delivery

SynB1 Uptake Efficiency is Lower Than Some Analogs, Indicating a Specialized Mechanism

According to the CPPsite 2.0 database, the uptake efficiency of SynB1 is reported as 'Lower than pAntp-(43–58) and SynB5' in the K562 leukemia cell line [1]. Its uptake mechanism is classified as an 'Adsorptive-mediated endocytic process' [1]. This information is crucial for proper comparator selection; SynB1 is not the highest-efficiency CPP in all contexts. Its value proposition is not based on maximum uptake in a generic cell line but on its demonstrated, specific capacity for BBB penetration and functional cargo delivery in vivo, as evidenced by other items in this guide.

Uptake Mechanism Cell-Penetrating Peptide Database Analysis

Optimized Application Scenarios for SynB1 Based on Comparative Evidence


Blood-Brain Barrier Penetration for CNS-Targeted Antibody Therapeutics

This scenario is validated by the direct comparative evidence showing SynB1's superiority over RVG, TGN, and THR in mediating BBB penetration of antibodies. The 80% survival rate achieved in a lethal rabies model post-symptom onset with a SynB1-antibody conjugate, versus 20% or 0% with the unconjugated cocktail, makes SynB1 the rational choice for any project developing antibody-based therapies for CNS infections or diseases where the BBB is a major obstacle [1]. Procuring SynB1 over other CPPs for this application is a data-driven decision to maximize the probability of achieving a therapeutic effect.

Enhanced Brain Delivery of Chemotherapeutic Agents

For researchers aiming to improve the CNS bioavailability of chemotherapeutics like doxorubicin, the quantitative evidence of a 30-fold increase in brain uptake via SynB1 conjugation provides a clear rationale for selection over unmodified drug or potentially less effective vectors [1]. The demonstrated ability to bypass the P-glycoprotein efflux pump at the BBB is a critical advantage, positioning SynB1 as a preferred vector for preclinical evaluation of CNS anticancer drug delivery systems [2].

Intracellular Delivery of Macromolecular Cargos via Fusion Proteins

The direct, quantitative evidence of significantly enhanced cellular uptake of an ELP cargo when fused to SynB1 supports its use in constructing fusion proteins for intracellular delivery [1]. This is a foundational application for any project requiring the transport of peptides, proteins, or biopolymers across the cell membrane. While other CPPs may show higher uptake in some cell lines, SynB1's validated performance in both cellular and BBB models offers a balanced profile for projects that may need to address multiple delivery barriers.

Research on Route-Dependent CNS Drug Delivery

The comparative data showing that SynB1 and TAT have different effects on CNS biodistribution following intranasal versus intravenous administration positions SynB1 as an essential research tool for studies aimed at optimizing the route of administration [1]. Investigators comparing IV and IN delivery of CNS therapeutics can use SynB1 as a well-characterized CPP with known, route-specific biodistribution effects, enabling more precise experimental design and interpretation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SynB1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.